molecular formula C24H23N7O4 B2999732 benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-38-5

benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2999732
CAS No.: 920417-38-5
M. Wt: 473.493
InChI Key: FOWCYVDLBBBGQS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23N7O4 and its molecular weight is 473.493. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activities : Novel triazole derivatives, including structures related to the chemical compound , have been synthesized and evaluated for antimicrobial activities. Some compounds exhibited good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

  • Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors demonstrated significant anti-inflammatory and analgesic activities. These findings highlight the compound's potential as a starting point for developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity of Pyridine Derivatives : Derivatives synthesized from reactions involving amino substituted benzothiazoles and chloropyridine showed variable and modest antimicrobial activity. This suggests the compound's derivatives could be explored further for antimicrobial applications (Patel et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis of Complex Derivatives : Studies have focused on synthesizing complex derivatives involving the compound or its related structures, aiming at obtaining new chemical entities with potential biological activities. These synthetic pathways contribute to the chemical diversity and potential application of these compounds in various scientific research fields (Abdelhamid et al., 2012).

  • Characterization and Structural Analysis : Detailed synthesis and characterization of ethyl amino derivatives have been conducted, providing insights into the chemical properties and potential reactivity of such compounds. This information is crucial for understanding the compound's behavior and potential applications in scientific research (Mohamed, 2021).

Potential for New Therapeutic Agents

  • Biological Activity and Synthesis of Triazolopyrimidines : Research has identified the scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as a new chemotype for anti-mycobacterial activity. This highlights the potential for derivatives of the compound to serve as starting points for developing new therapeutic agents targeting mycobacterial infections (Pancholia et al., 2016).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-2-33-18-6-4-17(5-7-18)31-23-21(27-28-31)22(25-14-26-23)29-9-11-30(12-10-29)24(32)16-3-8-19-20(13-16)35-15-34-19/h3-8,13-14H,2,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCYVDLBBBGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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